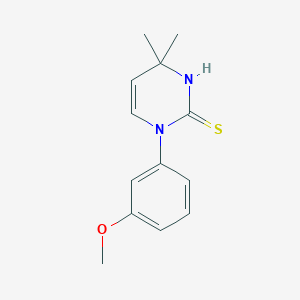

1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Vue d'ensemble

Description

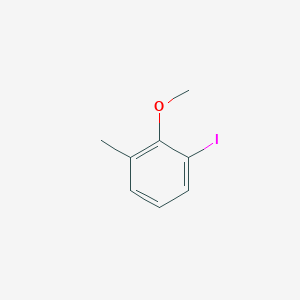

The compound “1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-ketoester with guanidine. The methoxyphenyl group and the thiol group would likely be introduced through subsequent substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The 3-methoxyphenyl group would be attached to one carbon of the ring, and the thiol group would be attached to another carbon of the ring .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The thiol group could be oxidized to form a disulfide bond, and the methoxyphenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar thiol and methoxy groups, the aromaticity of the pyrimidine and phenyl rings, and the overall size and shape of the molecule .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

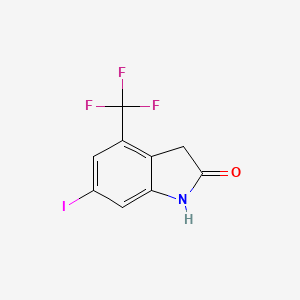

- Antimicrobial Activity: Dihydropyrimidinone and dihydropyrimidine derivatives, including 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have shown significant antibacterial and antifungal activities. These compounds have been synthesized and tested against various gram-positive and gram-negative bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, and Salmonella typhi), as well as fungi (e.g., Aspergillus fumigates, Aspergillus niger, and Rhizopus), demonstrating potent antimicrobial properties (Sahar B. Al-Juboori, 2020).

Chemical Synthesis and Structural Analysis

- Synthesis and Characterization: The compound has been involved in the synthesis of novel pyrimidine derivatives, characterized by various spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR. These studies not only contribute to the development of new chemical entities with potential biological activities but also aid in understanding the structural aspects of these compounds (H. Nagarajaiah, N. Begum, 2015).

Materials Science and Surface Chemistry

- Polyaniline Deposition: Research involving the covalent immobilization of 1,4-phenylenediamine on 11-mercaptoundecanoic acid-coated gold surfaces illustrates the potential of derivatives of this compound in materials science. These studies show how immobilized monomer molecules can serve as nucleation sites for polymer formation, highlighting applications in the development of advanced materials with tailored electronic properties (Maciej Mazur and P. Krysiński, 2001).

Corrosion Inhibition

- Corrosion Inhibition: Pyrimidine-2-thione derivatives, closely related to the compound of interest, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These studies reveal the compounds’ ability to adsorb on the metal surface, significantly hindering the corrosion process and suggesting applications in industrial corrosion protection (N. Soltani, M. Behpour, Emeka Emanuel Oguzie, M. Mahluji, M. Ghasemzadeh, 2015).

Orientations Futures

The study and development of new pyrimidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and exploring its potential uses .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-13(2)7-8-15(12(17)14-13)10-5-4-6-11(9-10)16-3/h4-9H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMIGZIYLQTBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)

![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)

![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)

![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)